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Compound of Interest

Compound Name: 2,2-Dibromoacetamide

Cat. No.: B1617630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,2-Dibromoacetamide, identified by the CAS number 598-70-9, is a halogenated amide of

interest in various chemical and pharmaceutical research areas. Its structure, featuring two

bromine atoms on the alpha-carbon, imparts specific chemical reactivity and properties that are

crucial for its potential applications. This technical guide provides a comprehensive overview of

the structural elucidation of 2,2-Dibromoacetamide, including its physicochemical properties,

predicted spectroscopic data, a generalized synthesis protocol, and relevant safety information.

Due to the limited availability of experimentally derived spectroscopic data in the public domain,

this guide utilizes predicted values and data from analogous compounds to provide a robust

analytical framework.

Physicochemical and Structural Data
The fundamental properties of 2,2-Dibromoacetamide are summarized in the table below.

This information is critical for its handling, characterization, and application in a laboratory

setting.
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Property Value Source

CAS Number 598-70-9 [Internal]

Molecular Formula C₂H₃Br₂NO [Internal]

Molecular Weight 216.86 g/mol [Internal]

Melting Point 154-156 °C [Internal]

Canonical SMILES C(C(=O)N)(Br)Br [Internal]

Physical Appearance Solid [Internal]

Solubility
Slightly soluble in DMSO and

Methanol
[Internal]

Structural Representation
The molecular structure of 2,2-Dibromoacetamide is characterized by a central acetamide

core with two bromine atoms attached to the alpha-carbon.
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Figure 1: Chemical structure of 2,2-Dibromoacetamide.

Predicted Spectroscopic Data for Structural
Elucidation
The following tables summarize the predicted spectroscopic data for 2,2-Dibromoacetamide,

which are essential for its identification and characterization. These predictions are based on

the analysis of its chemical structure and comparison with analogous compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 6.0 - 6.5 Singlet 1H -CHBr₂

~ 5.5 - 7.0 (broad) Singlet 2H -NH₂

Note: The chemical shift of the methine proton (-CHBr₂) is expected to be significantly

downfield due to the strong deshielding effect of the two bromine atoms and the adjacent

carbonyl group. The amide protons (-NH₂) typically appear as a broad signal and their chemical

shift can be highly variable depending on concentration and solvent.

Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm) Assignment

~ 165 - 170 C=O

~ 40 - 45 -CHBr₂

Note: The carbonyl carbon (C=O) is expected in the typical range for amides. The alpha-carbon

(-CHBr₂) is shifted upfield compared to a typical methine carbon due to the heavy atom effect

of the two bromine atoms.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad N-H stretch

~ 1680 Strong C=O stretch (Amide I)

~ 1600 Medium N-H bend (Amide II)

~ 700 - 600 Strong C-Br stretch

Note: The IR spectrum is expected to show characteristic peaks for the amide functional group

(N-H and C=O stretches) and a strong absorption in the lower frequency region corresponding

to the carbon-bromine bonds.
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Predicted Mass Spectrometry (MS) Data
m/z Interpretation

215, 217, 219

[M]⁺• Molecular ion peak with characteristic

isotopic pattern for two bromine atoms (approx.

1:2:1 ratio)

136, 138 [M - Br]⁺ Fragment

79, 81 [Br]⁺ Fragment

44 [CONH₂]⁺ Fragment

Note: The mass spectrum will be characterized by the distinctive isotopic pattern of bromine

(⁷⁹Br and ⁸¹Br are in approximately a 1:1 ratio), leading to a triplet for fragments containing two

bromine atoms and a doublet for fragments containing one bromine atom.

Experimental Protocols
General Synthesis of 2,2-Dibromoacetamide
A plausible synthetic route to 2,2-Dibromoacetamide involves the amidation of a

corresponding ester, such as ethyl 2,2-dibromoacetate. The following is a generalized protocol.

Materials:

Ethyl 2,2-dibromoacetate

Ammonium hydroxide (concentrated aqueous solution)

Ethanol (optional, as a co-solvent)

Diethyl ether or other suitable organic solvent for extraction

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask

Magnetic stirrer

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1617630?utm_src=pdf-body
https://www.benchchem.com/product/b1617630?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve ethyl 2,2-dibromoacetate in a suitable solvent like ethanol.

Cool the solution in an ice bath.

Slowly add a stoichiometric excess of concentrated ammonium hydroxide solution with

continuous stirring.

Allow the reaction mixture to stir at room temperature for several hours to overnight. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, remove the solvent under reduced pressure using a rotary

evaporator.

Extract the crude product with a suitable organic solvent (e.g., diethyl ether).

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

Remove the solvent to obtain the crude 2,2-Dibromoacetamide.

The crude product can be purified by recrystallization from an appropriate solvent system.

Start Dissolve Ethyl 2,2-dibromoacetate
in solvent Cool in ice bath Add conc. NH4OH Stir at room temperature Monitor by TLC Reaction Workup

(Solvent removal, Extraction)
Reaction complete Purification

(Recrystallization)
Characterization
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Figure 2: Generalized workflow for the synthesis and characterization of 2,2-
Dibromoacetamide.

Characterization Workflow
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Figure 3: Logical workflow for the structural characterization of 2,2-Dibromoacetamide.

Safety Information
2,2-Dibromoacetamide should be handled with appropriate safety precautions in a laboratory

setting.
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Hazard Statement Precautionary Statement

Harmful if swallowed. Wash hands thoroughly after handling.

Causes skin irritation.
Wear protective gloves/protective clothing/eye

protection/face protection.

Causes serious eye irritation.

IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

May cause respiratory irritation.
Avoid breathing

dust/fume/gas/mist/vapors/spray.

Note: This is not an exhaustive list of hazards. Users should consult the full Safety Data Sheet

(SDS) before handling this compound.

Conclusion
This technical guide provides a detailed overview of the structural elucidation of 2,2-
Dibromoacetamide (CAS 598-70-9). While experimentally determined spectroscopic data is

not readily available, the predicted data presented here, based on sound chemical principles

and analogous compounds, offers a solid foundation for its identification and characterization.

The generalized synthesis protocol and safety information further support its use in research

and development. It is recommended that researchers undertaking work with this compound

perform their own comprehensive analyses to confirm its structure and purity.

To cite this document: BenchChem. [Structural Elucidation of 2,2-Dibromoacetamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1617630#2-2-dibromoacetamide-cas-number-598-
70-9-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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